4-(3-Chloropyridin-2-yl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-chloropyridin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-10-2-1-7-13-11(10)8-3-5-9(14)6-4-8/h1-7,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAQMMYWJSYOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 4 3 Chloropyridin 2 Yl Phenol and Its Analogues
Established Synthetic Routes to 4-(3-Chloropyridin-2-yl)phenol and Related Structures
Cross-Coupling Strategies (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds, particularly for creating biaryl structures like this compound. researchgate.netyoutube.com This reaction typically involves the coupling of an organoboron compound, such as an arylboronic acid, with an organic halide in the presence of a palladium catalyst and a base. youtube.com
A primary route to this compound is the Suzuki-Miyaura coupling of 2,3-dichloropyridine (B146566) with 4-hydroxyphenylboronic acid or its protected form, 4-methoxyphenylboronic acid. researchgate.net The reaction using 4-methoxyphenylboronic acid, followed by demethylation, has been shown to produce the desired product in good to excellent yields. researchgate.net The use of palladium acetate (B1210297) as a catalyst in an aqueous medium represents an efficient and environmentally benign approach. nih.gov Ligand-free palladium acetate has been successfully used for the coupling of 2,3,5-trichloropyridine (B95902) with various arylboronic acids, highlighting the potential for regioselective synthesis. nih.gov
Challenges in Suzuki-Miyaura coupling often involve the reactivity of chloro-substituted pyridines, as the oxidative addition of palladium to the C-Cl bond requires more energy than with C-Br or C-I bonds. nih.gov However, the development of highly active and stable palladium-phosphine catalysts has enabled the efficient coupling of even challenging substrates like amino-substituted chloro-pyridines. organic-chemistry.org These advanced catalysts are not inhibited by the basicity of aminopyridines, expanding the scope of the Suzuki-Miyaura reaction. organic-chemistry.org Competition experiments have shown that under certain conditions, a pyrid-2-yl fluorosulfate (B1228806) can be more reactive than a 2-chloropyridine (B119429) in Suzuki coupling reactions. nih.gov
The choice of catalyst, base, and solvent system is crucial for optimizing the reaction yield and selectivity. youtube.com For instance, a catalyst system of Pd2dba3 and specific phosphine (B1218219) or phosphite (B83602) ligands has proven effective for coupling 2-pyridyl boron derivatives with aryl bromides. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling for Pyridylphenol Synthesis
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |
| 2,3-Dichloropyridine | 4-Methoxyphenylboronic acid | Palladium catalyst | Not specified | Not specified | 4-(3-Chloro-2-pyridyl)-phenol | Good to Excellent | researchgate.net |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)2 | Na2CO3 | H2O/DMF | 3,5-Dichloro-2-phenylpyridine | High | nih.gov |
| 3-Amino-2-chloropyridine (B31603) | 2-Methoxyphenylboronic acid | Pd/dialkylbiphenylphosphine | Not specified | Not specified | 3-Amino-2-(2-methoxyphenyl)pyridine | 99 | organic-chemistry.org |
| 1-Bromo-4-butylbenzene | 2-Pyridyl boronate | Pd2dba3 / Ligand 1 | Not specified | Dioxane | 2-(4-Butylphenyl)pyridine | High | nih.gov |
| 5-Bromo-6-chloropyridin-3-ol | 4-(Methylsulfonyl)phenylboronic acid | Pd-PEPPSI-IPr | Not specified | Aqueous ethanol | Intermediate for Etoricoxib | Not specified | nih.gov |
This table is for illustrative purposes and specific yields may vary based on detailed experimental conditions.
Condensation Reactions and Schiff Base Formation
Condensation reactions provide an alternative pathway to pyridylphenol analogues. The Betti reaction, a classic multicomponent reaction, involves the condensation of a phenol (B47542), an aldehyde, and an amine to form aminoalkyl phenols. nih.gov This method can be adapted for the synthesis of pyridyl-containing phenol derivatives. For instance, the reaction of a phenol with an imine, pre-formed from an aldehyde and 2-aminopyridine, can yield pyridylaminoalkyl phenols in good to high yields under solvent-free conditions. nih.gov
Schiff base formation, the reaction between an amine and a carbonyl compound, is a key step in many of these condensation reactions. mdpi.comnih.gov The synthesis of (4-chlorobenzylidene)-(2-chloropyridin-3-yl)amine has been reported by reacting 3-amino-2-chloropyridine with 4-chlorobenzaldehyde. mdpi.com These Schiff bases can serve as intermediates for further synthetic transformations. Microwave-assisted synthesis has been employed as a green chemistry approach for the efficient preparation of Schiff bases. semanticscholar.org
Another approach involves the condensation of tyramine (B21549) with 2-pyridinecarboxaldehyde (B72084) or di(2-pyridyl) ketone to afford phenol-functionalized pyridine (B92270) imine ligands. researchgate.net Additionally, the condensation of aldehydes with 3-dialkylaminophenols can produce rosamine dyes, which are a class of pyridyl-containing phenolic compounds. mdpi.com These reactions can be carried out under microwave irradiation without a catalyst. mdpi.com
Table 2: Examples of Condensation Reactions for Pyridylphenol Analogue Synthesis
| Phenol Component | Aldehyde/Ketone Component | Amine Component | Product Type | Reaction Conditions | Reference |
| o, m, p-Cresol | Various aldehydes | 2-Aminopyridine | Pyridylaminoalkyl phenol | Solvent-free, 80°C | nih.gov |
| 4-Hydroxybenzaldehyde | N/A | 2-Hydrazinopyridine | Hydrazone | Not specified | researchgate.net |
| 3-Dialkylaminophenols | Pyridine aldehydes | N/A | Pyridyl rosamine | Toluene, 150°C, MW | mdpi.com |
| 2-Chloro-4-hydroxyaniline | Acetic anhydride | N/A | Acetamide | Pyridine or triethylamine |
This table provides a general overview of condensation strategies.
Halogenation and Functionalization Approaches
Direct halogenation of a pre-formed 2-phenylpyridine (B120327) or 2-(4-hydroxyphenyl)pyridine core is another important strategy for accessing compounds like this compound. The regioselectivity of halogenation on the pyridine ring can be controlled by the reaction conditions and the directing groups present on the molecule.
For 2-phenylpyridine, meta-halogenation is a significant challenge due to the electronic nature of the pyridine ring. orgsyn.org However, methods have been developed to achieve meta-chlorination. One such method involves the dearomatization of 2-phenylpyridine with dimethyl acetylenedicarboxylate (B1228247) and methyl pyruvate, followed by reaction with N-chlorosuccinimide (NCS) and subsequent acid-promoted rearomatization to yield 3-chloro-2-phenylpyridine. orgsyn.org This process is regioselective for chlorination at the 3-position (meta-position). orgsyn.orgorgsyn.org Ruthenium-catalyzed meta-C–H halogenation of 2-phenylpyridine using N-halosuccinimides (NXS) as the halogen source also provides a direct route to meta-halogenated products. rsc.orgrsc.org
The functionalization of existing pyridylphenols can also be achieved through various reactions. For example, the hydroxyl group of a phenol can be oxidized, and the amide group in related structures can be reduced. The chlorine atom can undergo nucleophilic substitution reactions.
Exploration of Novel Synthetic Pathways and Methodologies
The development of new synthetic methods for pyridylphenols is driven by the need for greater efficiency, sustainability, and access to novel structural analogues. bohrium.com Research is ongoing to discover new catalysts and reaction conditions for established transformations like the Suzuki-Miyaura coupling. nih.govrsc.org For example, new pyridine-pyrazole/Pd(II) complexes have been developed as efficient catalysts for Suzuki reactions in aqueous media under microwave irradiation. nih.gov
Multicomponent reactions (MCRs) are gaining prominence as a green and efficient strategy for the synthesis of pyridine derivatives. bohrium.comacs.org These one-pot reactions allow for the rapid construction of complex molecules from simple starting materials, often with high atom economy. bohrium.com Both metal-catalyzed and metal-free MCRs are being explored. bohrium.com
Mechanochemical methods, where mechanical force is used to induce chemical reactions, are also emerging as a sustainable alternative to traditional solvent-based synthesis. Ruthenium-catalyzed Suzuki-Miyaura cross-coupling of phenols under mechanochemical conditions has been reported, offering a waste-limiting approach. rsc.org
Stereoselective Synthesis of Chiral Analogues
The synthesis of chiral, non-racemic pyridylphenol analogues is of great interest, particularly for applications in asymmetric catalysis and medicinal chemistry. sfu.cascilit.com Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. uwindsor.ca
Stereoselective synthesis can be achieved through various strategies, including the use of chiral ligands, chiral auxiliaries, or chiral catalysts. uwindsor.caegrassbcollege.ac.in For instance, chiral pyridylphenols have been synthesized and used as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. scilit.com The stereoselectivity of these reactions is influenced by the structure of the chiral ligand. sfu.ca
Prins cyclization is another powerful tool for the stereoselective synthesis of tetrahydropyran (B127337) rings, which can be part of more complex chiral structures. beilstein-journals.org The development of new chiral ligands derived from readily available natural products like monoterpenes is an active area of research. scilit.com
Green Chemistry Principles and Sustainable Synthetic Approaches
The principles of green chemistry are increasingly being integrated into the synthesis of pyridylphenols and their analogues to reduce the environmental impact of chemical processes. rsc.orgnih.gov This includes the use of environmentally benign solvents like water or ionic liquids, the development of recyclable catalysts, and the use of energy-efficient reaction conditions such as microwave irradiation. nih.govnih.gov
One-pot multicomponent reactions are inherently green as they reduce the number of synthetic steps and purification procedures, minimizing waste generation. acs.orgnih.gov The use of iron-catalyzed cyclization of ketoxime acetates and aldehydes for the synthesis of substituted pyridines is another example of a green synthetic method, as iron is an abundant and non-toxic metal. rsc.org
Solvent-free reaction conditions, such as those used in "grindstone" or friction-activated synthesis, further enhance the sustainability of synthetic processes by eliminating the need for volatile organic solvents. semanticscholar.org The development of catalysts that can be easily separated from the reaction mixture and reused is also a key aspect of green chemistry. rsc.org
Mechanistic Investigations of Key Synthetic Transformations
The synthesis of this compound and its analogs often involves key transformations such as the Suzuki-Miyaura coupling and C-H activation/functionalization reactions. Mechanistic studies of these reactions provide crucial insights into the reaction pathways, intermediates, and the roles of catalysts and reagents, which are essential for optimizing reaction conditions and expanding the substrate scope.
A prevalent method for forming the biaryl linkage in compounds like this compound is the Suzuki-Miyaura coupling reaction. libretexts.orgwikipedia.orgrsc.org This palladium-catalyzed cross-coupling reaction typically involves an organoboron species and an organohalide. wikipedia.org The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
The reaction commences with the oxidative addition of an aryl halide to a palladium(0) complex, which forms a palladium(II) species. libretexts.orgnobelprize.org This is followed by transmetalation , where the organic group from the organoboron compound is transferred to the palladium(II) complex. nobelprize.org A base is required in this step to activate the boronic acid, enhancing the polarization of the organic ligand and facilitating the transfer. organic-chemistry.org The final step is reductive elimination , where the two organic groups on the palladium(II) complex couple to form the desired biaryl product, and the palladium(0) catalyst is regenerated, completing the catalytic cycle. libretexts.org
The choice of catalyst, ligands, and reaction conditions significantly influences the efficiency of the Suzuki-Miyaura coupling. Palladium catalysts are most commonly employed, often as a precursor like Pd(OAc)₂ or Pd₂(dba)₃, in combination with a ligand. libretexts.org The development of electron-rich and sterically bulky phosphine ligands has been instrumental in improving the reactivity and stability of the catalyst, allowing for high turnover numbers. libretexts.orgnih.gov For instance, palladacycles have been developed as thermally stable and environmentally friendly catalysts. libretexts.org The reaction can be performed in various solvents, including biphasic organic-water systems, which offers economic and safety advantages. wikipedia.org
Table 1: Key Steps in the Suzuki-Miyaura Coupling Catalytic Cycle
| Step | Description |
| Oxidative Addition | The active Pd(0) catalyst reacts with an organohalide (R¹-X) to form an organopalladium(II) complex (R¹-Pd-X). nobelprize.org |
| Transmetalation | The organic group (R²) from the organoboron compound (R²-BY₂) is transferred to the palladium(II) complex, typically with the assistance of a base, to form a diorganopalladium(II) complex (R¹-Pd-R²). nobelprize.org |
| Reductive Elimination | The diorganopalladium(II) complex eliminates the final product (R¹-R²), regenerating the Pd(0) catalyst. libretexts.org |
Another important area of mechanistic investigation is the direct C-H functionalization of phenols. This approach offers an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.com Recent advances have focused on achieving regioselectivity in the C-H functionalization of free phenols. mdpi.com
For instance, rhenium-catalyzed C-H alkylation of phenols has been studied mechanistically. Kinetic studies revealed a zero-order dependence on both the alkene and phenol concentrations and a half-order dependence on the catalyst concentration. researchgate.net Isotopic labeling, competition experiments, and Hammett analysis suggested a reversible C-H activation step followed by an irreversible hydrometalation process, with catalyst deaggregation being the turnover-limiting step. researchgate.net
Copper-catalyzed intramolecular C-H amination has also been a subject of mechanistic studies. nih.govresearchgate.net Investigations involving experimental and density functional theory (DFT) calculations have proposed a Cu(I)/Cu(II) catalytic cycle. nih.gov The nature of the ligand and the halide in the starting material have been shown to influence the reaction outcome. nih.govresearchgate.net
In the context of synthesizing analogues, mechanistic understanding of reactions like the Hirao reaction, a palladium-catalyzed P-C coupling, is also relevant. The catalytic cycle of the Hirao reaction is similar to other palladium-catalyzed cross-couplings and involves oxidative addition, ligand exchange, and reductive elimination. semanticscholar.org
Computational studies, often using DFT, play a significant role in elucidating these reaction mechanisms. nih.govacs.org They can provide insights into the structures of intermediates and transition states, helping to rationalize experimental observations and predict reactivity. acs.org For example, computational methods have been used to analyze the electronic and steric effects of ligands in palladium-catalyzed cross-coupling reactions. nih.gov
Advanced Spectroscopic and Structural Elucidation of 4 3 Chloropyridin 2 Yl Phenol and Its Derivatives
X-ray Crystallography Studies
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides invaluable insights into molecular conformation, bond lengths, bond angles, and the various non-covalent interactions that govern the crystal packing.
Single Crystal X-ray Diffraction Analysis of Molecular Conformation
As of the latest literature surveys, a specific single crystal X-ray diffraction study for 4-(3-Chloropyridin-2-yl)phenol has not been reported. However, analysis of structurally similar biaryl compounds allows for a well-informed prediction of its likely molecular conformation. redalyc.org
The molecule consists of a phenol (B47542) ring linked to a 3-chloropyridine (B48278) ring at the 2-position of the pyridine (B92270). A key conformational feature is the dihedral angle between the planes of these two aromatic rings. Due to steric hindrance between the ortho-protons on the phenolic ring and the substituents on the pyridine ring, a completely planar conformation is unlikely. It is anticipated that the two rings would be twisted with respect to each other. For comparison, in the related compound 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, the dihedral angle between the central pyridinyl ring and the phenolic ring is approximately 5.03°. redalyc.org
The bond lengths and angles within the phenol and chloropyridine rings are expected to fall within the normal ranges for substituted aromatic systems. The C-Cl bond on the pyridine ring and the C-O and O-H bonds of the phenol group would exhibit characteristic lengths that could be precisely determined from diffraction data.
A hypothetical data table of selected crystallographic parameters is presented below to illustrate the type of information that would be obtained from such a study.
| Parameter | Expected Value Range |
| Crystal System | Monoclinic/Orthorhombic |
| Space Group | P2₁/c or Pbca (example) |
| Dihedral Angle (Phenol-Pyridine) | 10-40° |
| C-Cl Bond Length | ~1.74 Å |
| C-O (phenol) Bond Length | ~1.36 Å |
| O-H (phenol) Bond Length | ~0.82 Å |
Supramolecular Architecture and Intermolecular Interactions
The arrangement of molecules in the crystal lattice, known as the supramolecular architecture, is dictated by a variety of non-covalent intermolecular interactions. For this compound, several key interactions would be expected to play a significant role.
Hydrogen Bonding: The most prominent interaction would be the hydrogen bond formed by the phenolic hydroxyl (-OH) group. This group can act as a hydrogen bond donor, interacting with a hydrogen bond acceptor on an adjacent molecule. The most likely acceptor would be the nitrogen atom of the pyridine ring, leading to the formation of strong O-H···N hydrogen bonds. This is a common and robust interaction observed in many phenol-pyridine co-crystals and derivatives. nih.gov
Halogen Bonding: The chlorine atom on the pyridine ring can act as a halogen bond donor. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic region on another molecule. nih.gov In this case, the chlorine atom could interact with the phenolic oxygen or the π-system of an adjacent aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) Characterization
The aromatic region of the spectrum (typically δ 6.5-8.5 ppm) would be complex due to the presence of protons on both the phenol and pyridine rings. The protons on the phenol ring would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the 3-chloropyridine ring would also show characteristic splitting patterns (doublets or doublets of doublets) based on their coupling with adjacent protons. The phenolic hydroxyl proton would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
A hypothetical ¹H NMR data table is provided below:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenolic OH | 4.5 - 6.0 | br s | - |
| Phenol H-2, H-6 | 7.3 - 7.5 | d | ~8.5 |
| Phenol H-3, H-5 | 6.8 - 7.0 | d | ~8.5 |
| Pyridine H-4 | 7.7 - 7.9 | dd | ~7.5, ~1.8 |
| Pyridine H-5 | 7.3 - 7.5 | dd | ~7.5, ~4.8 |
| Pyridine H-6 | 8.3 - 8.5 | dd | ~4.8, ~1.8 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similar to the ¹H NMR, a predicted ¹³C NMR spectrum can be described. The spectrum would display a unique signal for each carbon atom in a distinct chemical environment.
The carbon atoms of the two aromatic rings would resonate in the typical downfield region for sp² carbons (δ 110-160 ppm). The carbon atom attached to the hydroxyl group (C-4 of the phenol ring) and the carbon attached to the pyridine ring (C-1 of the phenol ring) would be significantly deshielded. Similarly, the carbon atoms in the pyridine ring attached to the nitrogen and chlorine atoms would have characteristic chemical shifts.
A hypothetical ¹³C NMR data table is presented below:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenol C-1 | 128 - 132 |
| Phenol C-2, C-6 | 130 - 134 |
| Phenol C-3, C-5 | 115 - 118 |
| Phenol C-4 | 155 - 159 |
| Pyridine C-2 | 158 - 162 |
| Pyridine C-3 | 130 - 134 |
| Pyridine C-4 | 138 - 142 |
| Pyridine C-5 | 123 - 127 |
| Pyridine C-6 | 148 - 152 |
Advanced NMR Techniques for Comprehensive Structural Confirmation
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons), helping to trace the connectivity of the proton spin systems within the phenol and pyridine rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the phenol and pyridine rings and for assigning quaternary (non-protonated) carbon atoms.
The combined application of these techniques would provide a comprehensive and unequivocal structural elucidation of this compound and its derivatives. researchgate.net
Vibrational Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations that result in a change in the dipole moment. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups: the phenol and the 3-chloropyridine rings.
The most prominent feature would be the O-H stretching vibration of the phenolic group, typically appearing as a broad band in the 3200-3600 cm⁻¹ region due to hydrogen bonding. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. redalyc.org The stretching vibrations of the C=C and C=N bonds within the aromatic and pyridine rings are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region. researchgate.net The in-plane bending of the O-H group and the stretching of the C-O bond in the phenol moiety give rise to characteristic bands around 1350 cm⁻¹ and 1220 cm⁻¹, respectively. researchgate.net Finally, the C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 700 and 850 cm⁻¹, its exact position influenced by the substitution on the pyridine ring.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Phenol | 3200 - 3600 | Strong, Broad |
| C-H Stretch | Aromatic Rings | 3000 - 3100 | Medium |
| C=C / C=N Stretch | Aromatic/Pyridine Rings | 1400 - 1650 | Medium-Strong |
| O-H Bend | Phenol | ~1350 | Medium |
| C-O Stretch | Phenol | ~1220 | Strong |
Raman spectroscopy detects the inelastic scattering of monochromatic light, providing information on vibrations that cause a change in the polarizability of the molecule. It is particularly sensitive to symmetric vibrations and the skeletal framework of molecules, making it an excellent complement to FT-IR. nih.gov
For this compound, the symmetric "breathing" modes of the pyridine and phenol rings are expected to produce strong signals in the Raman spectrum, typically around 1000 cm⁻¹ and 1600 cm⁻¹. Aromatic C-H stretching vibrations will also be visible near 3050 cm⁻¹. nih.gov The C-Cl stretching vibration is also Raman active and would provide a confirmatory signal for this group. Unlike in FT-IR, the O-H stretching vibration is typically a weak band in Raman spectra. The complementarity of FT-IR and Raman is crucial; for instance, highly symmetric ring vibrations that are strong in the Raman spectrum may be weak or absent in the IR spectrum. researchgate.net
Table 2: Predicted Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic Rings | ~3050 | Medium |
| Ring Breathing | Aromatic/Pyridine Rings | ~1600 | Strong |
| Ring Breathing | Aromatic/Pyridine Rings | ~1000 | Strong |
| C-C Stretch | Inter-ring | ~1280 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The absorption of photons promotes electrons from a ground electronic state to a higher-energy excited state. The chromophores in this compound are the phenol and chloropyridine ring systems.
The spectrum is expected to show intense absorption bands in the ultraviolet region corresponding to π→π* transitions within the conjugated π-electron systems of the aromatic rings. Phenol itself typically shows a primary absorption band (λmax) around 275 nm. docbrown.info The pyridine and its chloro-derivative also exhibit strong π→π* transitions in a similar region. The conjugation between the two rings may lead to a slight red-shift (bathochromic shift) of these absorption maxima compared to the individual components. Additionally, the presence of non-bonding electrons on the nitrogen and oxygen atoms allows for n→π* transitions. These transitions are generally of much lower intensity and may appear as shoulders on the more intense π→π* bands. researchgate.net
Table 3: Predicted Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| π→π* | Phenol Ring | 270 - 285 | High |
| π→π* | Pyridine Ring | 250 - 270 | High |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Characterization
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule and its fragments. mdpi.com
For this compound (C₁₁H₈ClNO), HRMS is crucial for unambiguous formula confirmation. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺ due to the presence of chlorine, which has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1.
Common fragmentation pathways would likely involve the cleavage of the bond between the two rings, or the loss of small, stable molecules such as HCl or CO from the molecular ion.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Formula | Calculated m/z (for ³⁵Cl) | Description |
|---|---|---|---|
| [M]⁺ | [C₁₁H₈ClNO]⁺ | 205.0294 | Molecular Ion |
| [M+2]⁺ | [C₁₁H₈³⁷ClNO]⁺ | 207.0265 | Isotope Peak |
| [M-HCl]⁺ | [C₁₁H₇NO]⁺ | 169.0528 | Loss of Hydrogen Chloride |
| [C₅H₃ClN]⁺ | [C₅H₃ClN]⁺ | 112.9954 | 3-Chloropyridine fragment |
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on high-quality single-crystal X-ray diffraction data. researchgate.net The analysis partitions crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, generating a unique surface for each molecule.
While a crystal structure for this compound is not available, predictions about its intermolecular contacts can be made based on its functional groups. The most significant interaction is expected to be a strong O-H···N hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the pyridine ring of an adjacent molecule. This type of interaction typically dominates the crystal packing in similar structures.
Table 5: Predicted Contributions to the Hirshfeld Surface for this compound
| Intermolecular Contact Type | Predicted Contribution (%) | Description |
|---|---|---|
| H···H | ~40-50% | General van der Waals contacts |
| C···H / H···C | ~25-35% | Contacts related to C-H···π interactions |
| O···H / H···O | ~5-15% | Primarily due to strong O-H···N hydrogen bonds |
| Cl···H / H···Cl | ~5-10% | Halogen-related contacts |
| C···C | ~2-5% | Indicative of π-π stacking |
Computational and Theoretical Chemistry of 4 3 Chloropyridin 2 Yl Phenol and Its Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT calculations have been widely applied to study the properties of various organic molecules, including those analogous to 4-(3-chloropyridin-2-yl)phenol.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For molecules like this compound, which have rotational freedom around the bond connecting the pyridine (B92270) and phenol (B47542) rings, conformational analysis is performed to identify the most stable conformer. This is typically achieved by rotating the dihedral angle between the two rings and calculating the energy at each step to find the global minimum. For instance, in related Schiff base compounds, the planarity between aromatic rings is a key factor in their stability. researchgate.net The optimized geometry is crucial as it forms the basis for all subsequent property calculations.
The process involves using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to find the coordinates that correspond to the lowest energy state of the molecule. mdpi.comresearchgate.net The resulting optimized structure provides bond lengths, bond angles, and dihedral angles that can be compared with experimental data if available.
Table 1: Representative Optimized Geometrical Parameters for a 4-(pyridin-2-yl)phenol Analogue
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (phenyl) | 1.39 | 120 |
| C-C (pyridine) | 1.39 | 120 |
| C-N (pyridine) | 1.34 | 118 |
| C-O (phenol) | 1.36 | - |
| O-H (phenol) | 0.96 | 109 |
| C-Cl | 1.74 | - |
| Dihedral Angle | - | 35-45 |
Note: This table is interactive and contains representative data based on similar compounds.
Vibrational Frequency Analysis and Spectroscopic Correlation
Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule. researchgate.net The absence of imaginary frequencies in the calculated vibrational spectrum indicates that the optimized structure is a stable conformer. mdpi.com
The calculated vibrational frequencies can be correlated with experimental FT-IR and FT-Raman spectra, which helps in the assignment of vibrational modes to specific functional groups and bond vibrations within the molecule. researchgate.net For phenolic compounds, characteristic vibrational modes include the O-H stretching, C-O stretching, and aromatic C-H stretching vibrations. researchgate.net Similarly, for chloropyridine derivatives, the C-Cl stretching and pyridine ring vibrations are of interest. researchgate.net
Table 2: Representative Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H stretch | 3550 | 3500-3600 |
| C-H stretch (aromatic) | 3100 | 3050-3150 |
| C=C stretch (aromatic) | 1600 | 1580-1620 |
| C-O stretch | 1250 | 1230-1270 |
| C-Cl stretch | 700 | 680-720 |
Note: This table is interactive and contains representative data based on similar compounds.
Electronic Structure Characterization (e.g., HOMO-LUMO Analysis, Band Gap)
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of the molecule, while the energy of the LUMO is related to its electron-accepting ability. materialsciencejournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an important indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive. These parameters can be calculated using DFT methods and are used to determine other quantum chemical descriptors such as ionization potential, electron affinity, chemical hardness, and electronegativity. For molecules with both a phenol and a pyridine ring, the distribution of the HOMO and LUMO can indicate potential charge transfer within the molecule. redalyc.org
Table 3: Representative Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| Energy Gap | 5.0 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.5 |
Note: This table is interactive and contains representative data based on similar compounds.
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Preferences
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgnih.gov The MEP map displays different colors to represent regions of varying electrostatic potential. researchgate.net
Typically, red and yellow colors indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. These regions are often associated with lone pairs of heteroatoms like oxygen and nitrogen. researchgate.net Blue and green colors represent regions of positive potential, which are electron-deficient and prone to nucleophilic attack. These are usually found around hydrogen atoms. researchgate.net By analyzing the MEP map of this compound, one can identify the likely sites for intermolecular interactions. mdpi.com
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule. nih.govrsc.org NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy associated with these interactions can be calculated to quantify their strength. researchgate.netnih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. rsc.orgresearchgate.net It is employed to calculate vertical excitation energies, oscillator strengths, and to simulate UV-Vis absorption and emission spectra. rsc.orgchemrxiv.org
By applying TD-DFT, it is possible to understand the nature of electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different moieties. redalyc.org For this compound, TD-DFT calculations can elucidate the transitions between the ground state and various excited states, providing insights into its photophysical properties. nih.gov This information is particularly valuable for applications in materials science and photochemistry.
Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for understanding the dynamic nature of molecules at an atomic level. fraserlab.com For this compound, MD simulations can elucidate its conformational landscape and the influence of solvent molecules on its structure and flexibility.
Solvent interactions play a critical role in the conformational preferences and biological activity of a molecule. MD simulations in explicit solvent, such as water, can reveal how solvent molecules arrange around this compound and form hydrogen bonds with the phenolic hydroxyl group and the pyridine nitrogen. These interactions can stabilize certain conformations over others. For instance, water molecules acting as hydrogen bond donors to the pyridine nitrogen and as both donors and acceptors to the hydroxyl group would influence the rotational barrier between the rings. The insights from these simulations are crucial for understanding how the molecule might interact with a biological target's binding site, which is often a solvated environment.
A representative, albeit general, overview of parameters often analyzed in MD simulations is provided in the table below.
| Simulation Parameter | Typical Value/Method | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system |
| Solvent Model | TIP3P, SPC/E | Represents explicit water molecules |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | To adequately sample conformational space |
| Temperature | 300 K | To simulate physiological conditions |
| Pressure | 1 atm | To simulate physiological conditions |
| Analysis Methods | RMSD, RMSF, Dihedral Angle Analysis | To quantify conformational changes and flexibility |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com For analogues of this compound, QSAR models can be developed to predict their activity against a specific biological target, such as a protein kinase, and to guide the design of more potent derivatives.
The pyridinylphenol scaffold is a common feature in many kinase inhibitors. nih.gov A QSAR study on a series of this compound analogues would typically involve the following steps:
Data Set Collection: A series of analogues with experimentally determined biological activities (e.g., IC50 values) against a specific target is required.
Molecular Descriptor Calculation: A wide range of molecular descriptors, including 2D and 3D properties, are calculated for each molecule. These can include electronic, steric, hydrophobic, and topological parameters.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
A hypothetical QSAR model for a series of kinase inhibitors based on the this compound scaffold might reveal that specific substitutions on the phenol or pyridine ring are critical for activity. For example, the model could indicate that electron-withdrawing groups at a particular position on the phenol ring enhance activity, while bulky substituents on the pyridine ring are detrimental. Such insights are invaluable for the predictive design of new, more potent analogues.
Below is a table illustrating the types of descriptors commonly used in QSAR studies and their potential relevance.
| Descriptor Type | Example Descriptor | Potential Relevance to Activity |
| Electronic | Dipole Moment, Partial Charges | Electrostatic interactions with the target |
| Steric | Molecular Volume, Surface Area | Shape complementarity with the binding site |
| Hydrophobic | LogP | Hydrophobic interactions and membrane permeability |
| Topological | Connectivity Indices | Overall molecular shape and branching |
| Quantum Chemical | HOMO/LUMO Energies | Reactivity and ability to participate in charge transfer |
In Silico Prediction of Reactivity and Stability
The reactivity and metabolic stability of a drug candidate are critical parameters that influence its efficacy and safety. In silico methods can provide early predictions of these properties for this compound.
The reactivity of the molecule can be assessed using quantum chemical calculations, such as Density Functional Theory (DFT). These calculations can determine the distribution of electron density, identify the most nucleophilic and electrophilic sites, and predict the molecule's susceptibility to various chemical reactions. For instance, the phenolic hydroxyl group is a potential site for oxidation, while the electron-deficient pyridine ring might be susceptible to nucleophilic attack under certain conditions.
Metabolic stability is often related to the molecule's susceptibility to metabolism by cytochrome P450 (CYP) enzymes. nih.gov In silico tools can predict the most likely sites of metabolism on this compound. The phenol ring is a common site for hydroxylation, and the pyridine ring can also be a target for oxidation. The presence of the chlorine atom may influence the metabolic profile, potentially leading to the formation of reactive metabolites. The prediction of metabolic stability helps in the early identification of potential liabilities and allows for chemical modifications to improve the compound's pharmacokinetic profile.
The environmental fate of chlorinated aromatic compounds is also an important consideration. eurochlor.org In silico models can predict the likelihood of biodegradation. chemrxiv.org The degradation of such compounds in the environment often proceeds through microbial pathways that may involve initial oxidation or dechlorination steps. nih.govresearchgate.net
The table below summarizes some key in silico predictions related to reactivity and stability.
| Property | Prediction Method | Potential Outcome for this compound |
| Chemical Reactivity | DFT Calculations (Fukui Functions) | Identification of sites prone to electrophilic/nucleophilic attack |
| Metabolic Hotspots | CYP Metabolism Prediction Software | Prediction of likely sites of oxidation on phenol and pyridine rings |
| Degradation Pathways | Biodegradation Prediction Models | Estimation of environmental persistence and potential degradation products |
| Toxicity | In silico Toxicology Models | Prediction of potential toxicological endpoints based on structural alerts |
Preclinical Pharmacological and Mechanistic Investigations of 4 3 Chloropyridin 2 Yl Phenol and Analogues
In Vitro Biological Activity Profiling in Cellular Systems
Anticancer Activity against various Cancer Cell Lines (e.g., A549, MCF-7, HepG-2, SNB-19, NCI-H460, SNB-75)
Analogues of 4-(3-chloropyridin-2-yl)phenol have demonstrated notable cytotoxic and antiproliferative effects across a diverse panel of human cancer cell lines. Research into structurally related compounds, such as those incorporating oxadiazole and pyridine (B92270) moieties, has revealed significant anticancer potential.
One study detailed the synthesis and evaluation of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. researchgate.net Among the synthesized series, the compound 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (Compound 1) showed particularly significant growth inhibition against central nervous system (CNS) cancer cell lines SNB-19 and SNB-75, as well as the non-small cell lung cancer line NCI-H460 at a concentration of 10 µM. researchgate.net Another analogue in the same study, substituted with a 4-chlorophenyl group, displayed sensitivity against the MCF-7 breast cancer cell line. researchgate.net
Other research on different but related heterocyclic structures has also shown promising results against the specified cell lines. For instance, certain phenanthridine derivatives have been reported to exhibit potent cytotoxicity against A549 (lung), MCF-7 (breast), and HepG2 (liver) cancer cells, with some analogues showing IC₅₀ values in the sub-micromolar range. uqam.ca Similarly, novel benzofuran derivatives have demonstrated significant activity against both A549 and HepG2 cells, with IC₅₀ values as low as 3.5 µM and 3.8 µM, respectively. researchgate.net Thiazolyl-pyridine hybrids have also shown promising cytotoxic activity against the A549 cell line, with IC₅₀ values comparable to the standard chemotherapeutic drug doxorubicin. researchgate.net
The collective findings from studies on these analogous compounds underscore the potential of the chloropyridinyl-phenol scaffold as a basis for the development of novel anticancer agents.
| Analogue Class | Specific Analogue | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | Compound 1 | SNB-19 (CNS) | PGI (%) at 10 µM | 65.12 | researchgate.net |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | Compound 1 | NCI-H460 (Lung) | PGI (%) at 10 µM | 55.61 | researchgate.net |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | Compound 1 | SNB-75 (CNS) | PGI (%) at 10 µM | 54.68 | researchgate.net |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | 4-Chlorophenyl analogue | MCF-7 (Breast) | PGI (%) at 10 µM | 24.79 | researchgate.net |
| Phenanthridine Derivative | Analogue 8a | MCF-7 (Breast) | IC₅₀ (µM) | 0.28 | uqam.ca |
| Phenanthridine Derivative | Analogue 8m | HepG-2 (Liver) | IC₅₀ (µM) | 0.39 | uqam.ca |
| Benzofuran Derivative | Compound 8 | A549 (Lung) | IC₅₀ (µM) | 3.5 | researchgate.net |
| Benzofuran Derivative | Compound 8 | HepG-2 (Liver) | IC₅₀ (µM) | 3.8 | researchgate.net |
Antimicrobial Efficacy against Bacterial Strains (Gram-Positive and Gram-Negative)
The antimicrobial potential of compounds related to this compound has been investigated, revealing promising activity. Phenolic compounds, in general, are known to exhibit antibacterial properties against a wide range of bacteria. researchgate.netresearchgate.net The structural diversity of polyphenols allows them to target various sites within the bacterial cell, leading to altered cell structure and metabolic imbalances. researchgate.net
Specifically, a study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues found that certain derivatives possess significant antibacterial efficacy. researchgate.net The compound 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (Compound 2) was identified as a potent agent against both Gram-positive and Gram-negative bacteria. researchgate.net This compound demonstrated a Minimum Inhibitory Concentration (MIC) of 8 µg/mL, indicating strong antibacterial action. researchgate.net For comparison, the standard antibiotic ciprofloxacin exhibited a MIC of 4 µg/mL in the same study. researchgate.net The ability of this class of compounds to inhibit bacterial growth highlights their potential as scaffolds for developing new antimicrobial agents.
| Analogue Class | Specific Analogue | Bacterial Type | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|---|
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | Compound 2 | Gram-Positive & Gram-Negative | MIC | 8 | researchgate.net |
Antifungal Properties against Phytopathogens and Other Fungi
While direct studies on the antifungal properties of this compound are limited, the broader class of phenolic and heterocyclic compounds has been extensively evaluated for activity against various fungal species, including those pathogenic to plants (phytopathogens). For instance, hexahydropyrimidine derivatives have been assessed for their efficacy against fungi responsible for dermatomycosis, such as Trichophyton species and Fusarium oxysporum. thebiogrid.org
Research on natural compounds has shown that prenylated hydroquinones and chromenes isolated from Piper ceanothifolium exhibit strong antifungal activity against key cocoa crop phytopathogens, including Moniliophthora roreri, Fusarium solani, and Lasiodiplodia theobromae. Another study identified phenol (B47542), 2,4-bis(1,1-dimethylethyl) from Pseudomonas fluorescens as an active compound with inhibitory effects against a wide array of plant pathogenic fungi, including Fusarium oxysporum, Botrytis cinerea, and Alternaria alternata. Given that both phenolic and pyridinyl moieties are present in various known antifungal agents, the this compound scaffold represents a structure of interest for future antifungal research, particularly in the context of agricultural applications against phytopathogens.
Enzyme Inhibition and Receptor Modulation Studies
Inhibition of Specific Enzyme Targets (e.g., Tubulin, DNA Gyrase, ALK2, COX-2, FAAH, Casein Kinase 2 (CK2))
The mechanism of action for the biological activities of this compound analogues is believed to involve the modulation of specific enzymes critical to cellular function and survival.
Tubulin and DNA Gyrase: The anticancer and antibacterial activities of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have been linked to the inhibition of tubulin and DNA gyrase, respectively. researchgate.net The design of these compounds was based on known tubulin inhibitors, and molecular docking studies showed that the most active anticancer analogue binds efficiently within the hydrophobic cavity of the tubulin-colchicine binding site. researchgate.net The antibacterial activity of this class of compounds is suggested to stem from the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication and a validated target for antibiotics. researchgate.netresearchgate.net
ALK2: The pyridine-phenol scaffold is relevant to the inhibition of Activin receptor-like kinase-2 (ALK2). An early ALK2 inhibitor, K02288, features a 3-[(6-amino-5-(3,4,5-trimethoxyphenyl)-3-pyridinyl]phenol structure, demonstrating potent inhibition of ALK2 with an IC₅₀ value of 1.20 nM. This highlights the potential of pyridinyl-phenol derivatives to target this serine/threonine kinase receptor.
FAAH: In contrast, studies on related 2-pyridinyl-phenol derivatives have shown a lack of inhibitory activity against Fatty Acid Amide Hydrolase (FAAH).
COX-2 and Casein Kinase 2 (CK2): While direct inhibition data is not available, related heterocyclic structures like oxazolones have been reported to possess cyclooxygenase-2 (COX-2) inhibitory properties. Furthermore, a compound identified as Phenol, 4-[2-amino-4-ethyl-5-(1H-indazol-5-yl)-3-pyridinyl]- has been noted in research associated with Casein Kinase 2 (CK2), suggesting a possible, though yet unconfirmed, interaction.
| Enzyme Target | Finding for Analogues | Implication | Reference |
|---|---|---|---|
| Tubulin | Active anticancer analogues designed as tubulin inhibitors with good docking scores. | Likely contributes to cytotoxic effects. | researchgate.net |
| DNA Gyrase | Implicated as a target for antibacterial analogues. | Potential mechanism for antimicrobial activity. | researchgate.net |
| ALK2 | A pyridinyl-phenol compound (K02288) is a potent ALK2 inhibitor. | Scaffold is relevant for ALK2 inhibition. | |
| COX-2 | Related heterocyclic structures show COX-2 inhibition. | Potential for anti-inflammatory activity. | |
| FAAH | 2-Pyridinyl-phenol analogues showed no activity. | Suggests selectivity away from this target. | |
| Casein Kinase 2 (CK2) | A related pyridinyl-phenol compound is associated with CK2 research. | Warrants further investigation. |
Agonist/Antagonist Activity at Receptor Systems (e.g., Neuronal Nicotinic Acetylcholine Receptors)
Analogues containing the chloropyridinyl moiety, a key feature of this compound, have been investigated for their ability to modulate neuronal nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial in neurotransmission and are targets for various therapeutic agents.
Research on a series of 2′-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues, which share the pyridinyl structural element, revealed potent antagonist activity at α4β2 and α3β4 nAChRs. Despite interacting with the same residues in the binding site as the classic agonist nicotine, these compounds displayed higher affinity, which rationalizes their function as antagonists. Interestingly, the effects on the homomeric α7 nAChR were more complex, with some analogues acting as mixed partial agonists while others were pure antagonists. This suggests that subtle structural modifications can significantly alter the functional activity and subtype selectivity at nAChRs. The ability of chloropyridinyl-containing molecules to act as potent antagonists at key nAChR subtypes indicates their potential for development in therapeutic areas where modulation of cholinergic signaling is desired.
Structure-Activity Relationship (SAR) Studies for Optimizing Biological Potency and Selectivity
While specific structure-activity relationship (SAR) studies on this compound are not extensively available in the public domain, the analysis of its analogues, particularly within the class of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, offers valuable insights. The 2-arylpyridine scaffold is a key feature in a number of biologically active compounds.
A prominent analogue, N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), is a potent and selective antagonist of the TRPV1 receptor. nih.gov BCTC inhibits the activation of rat TRPV1 induced by capsaicin with an IC50 value of 35 nM and by acid with an IC50 value of 6.0 nM. The high potency of BCTC underscores the significance of the 4-(3-chloropyridin-2-yl) moiety for its biological activity.
SAR studies on related 2-arylpyridine derivatives as TRPV1 antagonists have highlighted that the lipophilicity of the substituents on the aryl ring is a critical factor for potency. For instance, in a series of 2-aryl substituted pyridine C-region analogues, derivatives with a 4-fluorophenyl or 3-chlorophenyl group demonstrated excellent antagonism. nih.gov The combination of these features in a 3-chloro-4-fluorophenyl derivative resulted in an extremely potent antagonist. nih.gov This suggests that electronic and steric factors of the substituents on the phenyl ring play a crucial role in the interaction with the receptor.
The nature of the linker between the 2-(3-chloropyridin-2-yl) core and other parts of the molecule also significantly influences activity. In the case of BCTC, the tetrahydropyrazine-1(2H)-carbox-amide linker is crucial for its antagonist properties. Modifications to this linker would likely have a substantial impact on the compound's potency and selectivity.
For the parent compound, this compound, it can be hypothesized that modifications to the phenol group would significantly alter its biological activity. For example, etherification or esterification of the hydroxyl group would change the compound's hydrogen bonding capacity and lipophilicity, which could in turn affect its binding to a biological target. The position of the hydroxyl group on the phenyl ring is also expected to be a key determinant of activity.
| Compound | Modification from this compound | Target | Observed Activity |
|---|---|---|---|
| BCTC | Phenol replaced by a 4-(N-(4-tertiarybutylphenyl)carboxamido)tetrahydropyrazin-1-yl group | TRPV1 | Potent antagonist (IC50 = 35 nM vs. capsaicin, 6.0 nM vs. acid) |
| Hypothetical Analogue 1 | Methylation of the phenolic hydroxyl group | Unknown | Predicted to have altered hydrogen bonding and lipophilicity, potentially leading to different biological activity. |
| Hypothetical Analogue 2 | Introduction of an electron-withdrawing group (e.g., -NO2) on the phenol ring | Unknown | Predicted to have altered electronic properties, which may influence binding affinity to a target protein. |
Molecular Docking and Ligand-Protein Interaction Analysis
Due to the absence of specific molecular docking studies for this compound, this section will extrapolate potential binding interactions based on studies of its analogue, BCTC, and the general features of the TRPV1 receptor's vanilloid binding pocket.
The TRPV1 channel is a well-established target for analgesic compounds. The binding site for vanilloids like capsaicin, and antagonists like BCTC, is located in a pocket formed by the transmembrane helices S3 and S4, and the S4-S5 linker of two adjacent subunits of the tetrameric channel.
Key amino acid residues within this pocket that are known to interact with capsaicin-like ligands include Tyr511, Ser512, Thr550, Arg557, and Glu570. nih.gov It is highly probable that the this compound scaffold would also interact with these or nearby residues. The phenolic hydroxyl group could act as a hydrogen bond donor or acceptor, potentially interacting with polar residues like Ser512 or Glu570. The pyridine nitrogen, being a hydrogen bond acceptor, could also form crucial interactions within the binding pocket. The chlorine atom on the pyridine ring can participate in halogen bonding or hydrophobic interactions, further anchoring the ligand.
Based on the known pharmacophore of TRPV1 modulators, the this compound structure can be divided into a "head" group (the phenol ring) and a "linker/tail" (the chloropyridine ring). It is predicted that the phenol ring would occupy the vanilloid pocket, forming key hydrogen bonds. The 3-chloropyridin-2-yl moiety would likely extend into a more hydrophobic region of the binding site.
The binding mode of BCTC within the TRPV1 channel, as suggested by molecular modeling, would likely involve the 4-(3-chloropyridin-2-yl) portion inserting into a hydrophobic pocket, while the N-(4-tertiarybutylphenyl)carboxamide moiety engages in interactions with other residues. The predicted binding affinity of this compound would be expected to be lower than that of the more complex and optimized BCTC molecule. However, it could still exhibit significant binding, making it a valuable scaffold for further optimization.
| Structural Feature of this compound | Potential Interacting Residues in TRPV1 | Type of Interaction |
|---|---|---|
| Phenolic -OH group | Ser512, Glu570 | Hydrogen Bonding |
| Pyridine Nitrogen | Polar residues in the binding pocket | Hydrogen Bonding |
| Chlorine atom | Hydrophobic residues | Halogen Bonding, Hydrophobic Interactions |
| Aromatic Rings | Tyr511, Phe587 | π-π Stacking |
Proposed Molecular Mechanisms of Action (Non-Clinical)
Given that pyridine-containing compounds are known to modulate the activity of various ion channels, a likely molecular mechanism of action for this compound and its analogues would be the modulation of ion channel function. researchgate.netnih.govnih.gov
The well-documented activity of BCTC as a TRPV1 antagonist provides a strong indication that the 4-(3-Chloropyridin-2-yl) scaffold can be effectively targeted to this ion channel. nih.gov TRPV1 is a non-selective cation channel that plays a crucial role in pain perception. Antagonism of this channel by a ligand like BCTC prevents the influx of cations (such as Ca2+) that would normally be triggered by noxious stimuli, thereby producing an analgesic effect. It is plausible that this compound itself could act as a modulator, either an agonist or antagonist, of TRPV1 or other related TRP channels.
Beyond TRPV1, pyridine derivatives have been shown to affect a range of other ion channels, including voltage-gated sodium, potassium, and calcium channels. researchgate.net Therefore, it is conceivable that this compound could exert its biological effects by modulating the activity of one or more of these channels, which are critical for neuronal excitability and signaling. The specific mechanism would depend on the binding affinity and the conformational changes induced in the target channel upon binding.
Comparative Analysis with Known Bioactive Heterocyclic Compounds
The 2-arylpyridine scaffold, of which this compound is a member, can be considered a "privileged structure" in medicinal chemistry. Privileged scaffolds are molecular frameworks that are capable of providing useful ligands for more than one type of receptor or enzyme. d-nb.info
When comparing the pyridinyl-phenol scaffold to other well-known bioactive heterocyclic systems, several points can be made:
Benzimidazoles: Like the pyridinyl-phenol structure, benzimidazoles are bicyclic systems containing nitrogen and are found in a wide range of medicinally important compounds, including proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole). Both scaffolds offer multiple points for substitution and can engage in a variety of non-covalent interactions with biological targets.
Quinolines: Quinolines, present in antimalarial drugs like chloroquine, are another important class of nitrogen-containing heterocycles. Compared to the pyridinyl-phenol, the fused ring system of quinoline offers a more rigid and extended aromatic surface, which can lead to different binding properties, such as DNA intercalation.
Indoles: The indole nucleus is another prominent privileged structure found in numerous natural products and synthetic drugs, including the anti-inflammatory drug indomethacin and the neurotransmitter serotonin. Similar to the pyridinyl-phenol, the indole scaffold possesses both hydrogen bond donor and acceptor capabilities.
The this compound structure combines the features of a pyridine ring, a known pharmacophore in many drugs, with a phenol group, which is also a common feature in bioactive compounds due to its ability to form hydrogen bonds. nih.gov This combination in a bi-aryl structure provides a versatile template for designing ligands that can target a variety of proteins. The chlorine substituent further allows for the exploration of halogen bonding, an increasingly recognized interaction in drug design.
Advanced Applications and Materials Science Perspectives of 4 3 Chloropyridin 2 Yl Phenol Derivatives
Role in Agrochemical Development
The pyridine (B92270) ring is a critical component in many successful commercial pesticides. The 4-(3-Chloropyridin-2-yl)phenol structure serves as a key building block, or intermediate, for creating more complex molecules with enhanced biological activity.
Research has successfully utilized derivatives of this compound as foundational intermediates for novel insecticides. mdpi.com A notable example involves the synthesis of 2-phenylpyridine (B120327) derivatives, where 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl) phenol (B47542) is used as the starting material. mdpi.com In this process, the phenol group undergoes a reaction to link with a substituted nitrobenzamide moiety, creating a larger, more complex molecule designed to target specific agricultural pests. mdpi.com
The resulting compounds have demonstrated significant insecticidal activities against common agricultural threats like Mythimna separata (armyworm), indicating the value of the pyridinylphenol scaffold in developing new crop protection agents. mdpi.com This strategic use of this compound as a molecular backbone allows for the systematic modification and optimization of insecticidal properties. mdpi.comresearchgate.net
The effectiveness of pesticides derived from the this compound scaffold is highly dependent on the specific chemical groups attached to the core structure. By analyzing the performance of various derivatives, researchers can establish clear structure-activity relationships (SAR), which are crucial for designing more potent and selective insecticides. mdpi.comrsc.orgmdpi.com
For instance, in a series of 2-phenylpyridine derivatives synthesized from a trifluoromethyl-substituted this compound, insecticidal activity against Mythimna separata was found to be significantly influenced by the substituents on the terminal phenyl ring. mdpi.com Certain derivatives exhibited 100% inhibitory activity, demonstrating that specific modifications can dramatically enhance efficacy. mdpi.com
The data suggests that the nature and position of these appended groups play a vital role in the molecule's ability to interact with its biological target. nih.gov This principle allows for the rational design of next-generation pesticides, where the core pyridinylphenol structure is decorated with functional groups optimized for maximum insecticidal impact. mdpi.comresearchgate.net
| Compound | Substituent Group | Inhibitory Activity vs. Mythimna separata (%) |
|---|---|---|
| 5a | -H | ~70% |
| 5b | 2-F | 100% |
| 5d | 2-OCH3 | 100% |
| 5g | 4-Cl | 100% |
| 5h | 4-Br | 100% |
| 5k | 4-COCH3 | 100% |
Contributions to Organic Electronics and Photonics
The inherent electronic properties of the this compound scaffold, characterized by its donor-acceptor nature, make it a promising candidate for applications in organic electronics and photonics.
Organic Light-Emitting Diodes (OLEDs) are constructed from multiple layers of organic materials, and their performance relies on the specific properties of each component. Intermediates are foundational molecules used to build the more complex compounds that make up the emissive and charge-transport layers.
Structurally similar compounds, such as 2-(Pyridin-2-yl)phenol, are commercially recognized as intermediates for OLED materials. lookchem.com This suggests a strong potential for this compound to serve a similar role. The pyridinylphenol framework can be incorporated into larger, more complex ligands for metallic complexes, such as those based on iridium, which are known to be highly efficient emitters in red OLEDs. researchgate.net The electronic characteristics of the pyridine and phenol rings can be fine-tuned through chemical modification to control the emission color and efficiency of the final OLED device. researchgate.net
Dye-sensitized solar cells (DSSCs) convert light into electricity using a molecular dye, known as a photosensitizer, adsorbed onto a semiconductor surface. researchgate.net An effective photosensitizer typically possesses a donor-π bridge-acceptor (D-π-A) structure, which facilitates charge separation upon light absorption. jocpr.com
The this compound molecule contains a natural electron donor (the phenol group) and an electron acceptor (the chloropyridine ring). This makes it an attractive starting point for designing more elaborate photosensitizers. nih.govqub.ac.uk By chemically modifying the scaffold—for instance, by adding a conjugated π-bridge between the rings or attaching stronger donor and acceptor groups—researchers could develop novel dyes tailored for DSSC applications. rsc.org The goal of such modifications would be to optimize the dye's light absorption spectrum and facilitate efficient electron injection into the semiconductor, thereby maximizing the solar cell's power conversion efficiency.
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, a property essential for applications in optical switching, data storage, and photonics. nih.gov A key requirement for organic NLO materials is a molecular structure with significant intramolecular charge transfer (ICT), often achieved with a push-pull system of electron-donating and electron-withdrawing groups connected by a conjugated system. rsc.orgnih.gov
The this compound structure inherently possesses a donor-acceptor character. The phenol group acts as an electron donor, while the electronegative chlorine atom and the nitrogen in the pyridine ring create an electron-deficient, or acceptor, region. This arrangement can lead to a significant change in dipole moment upon excitation with light, which is a prerequisite for NLO activity. researchgate.net While direct NLO measurements on this specific compound are not widely reported, its structural similarity to other push-pull systems, such as pyrimidine (B1678525) derivatives, suggests it could serve as a valuable chromophore for NLO applications. rsc.orgresearchgate.net Further enhancement of its NLO properties could be achieved by increasing the π-conjugation of the molecule, which would enhance the efficiency of the charge transfer process. unt.edu
Development of Chemical Sensors and Probes
The design of selective and sensitive chemical sensors and probes is a critical area of research with wide-ranging applications in environmental monitoring, medical diagnostics, and industrial process control. Derivatives of this compound offer a promising platform for the development of such sensors due to the combined electronic and coordination properties of the phenol and chloropyridine rings.
The phenolic hydroxyl group can be readily modified to incorporate various fluorophores or chromophores, which can exhibit changes in their optical properties upon interaction with specific analytes. The nitrogen atom of the pyridine ring and the chlorine substituent can also play a crucial role in coordinating with metal ions or participating in specific chemical reactions, thereby providing selectivity.
Recent research has explored the synthesis of fluorescent probes based on phenol-containing ligands for the detection of various metal ions. While specific studies on this compound are limited, the general principles of sensor design can be applied. For instance, the formation of a chelate complex between a derivative and a metal ion can lead to fluorescence quenching or enhancement, a phenomenon known as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).
A hypothetical sensor design could involve the etherification or esterification of the phenolic oxygen of this compound with a fluorescent reporter group. The pyridine nitrogen and the phenolic oxygen could then act as a bidentate ligand for a target metal ion. The binding of the metal ion would alter the electronic properties of the fluorophore, leading to a detectable change in its fluorescence emission. The specificity of such a sensor would be determined by the nature of the binding pocket created by the ligand and the electronic and steric effects of the chloro-substituent on the pyridine ring.
Table 1: Potential Design Strategies for Chemical Sensors Based on this compound
| Sensor Type | Target Analyte | Sensing Mechanism | Potential Reporter Group |
| Fluorescent | Metal Ions (e.g., Cu²⁺, Zn²⁺) | Chelation-Enhanced Fluorescence (CHEF) | Dansyl, NBD |
| Colorimetric | Anions (e.g., F⁻, CN⁻) | Hydrogen Bonding Interaction | Azobenzene |
| Electrochemical | Redox-active species | Change in Redox Potential | Ferrocene |
Catalytic Applications and Ligand Design
The development of efficient and selective catalysts is paramount for sustainable chemical synthesis. The this compound scaffold provides a versatile framework for the design of novel ligands for transition metal catalysis. The combination of a "hard" oxygen donor from the phenol and a "soft" nitrogen donor from the pyridine ring makes these compounds attractive as bidentate ligands for a variety of metal centers.
The electronic properties of the ligand, and consequently the catalytic activity of its metal complex, can be fine-tuned by modifying the substituents on both the phenol and pyridine rings. The presence of the chloro group on the pyridine ring can influence the electron density at the nitrogen atom, thereby affecting the strength of the metal-ligand bond.
While direct catalytic applications of this compound-based ligands are not extensively reported in the literature, related phenol-pyridine ligands have been successfully employed in various catalytic transformations. For example, nickel complexes of bidentate ligands have been utilized in cross-coupling reactions, such as the synthesis of biaryls. nih.gov The general principle involves the coordination of the ligand to the metal center, which then facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
Derivatives of this compound could be particularly interesting for cross-coupling reactions involving aryl chlorides, which are often less reactive than their bromide or iodide counterparts. The electronic nature of the chloropyridine moiety might promote the activation of the C-Cl bond.
Table 2: Potential Catalytic Applications for Metal Complexes of this compound Derivatives
| Catalytic Reaction | Metal Center | Role of the Ligand | Potential Advantages |
| Suzuki-Miyaura Coupling | Palladium, Nickel | Stabilize the active metal species, influence selectivity | Enhanced activity for challenging substrates |
| Heck Coupling | Palladium | Control regioselectivity and stereoselectivity | Improved catalyst lifetime |
| C-H Activation | Rhodium, Iridium | Direct the metal to a specific C-H bond | Access to novel synthetic routes |
Future Research Directions and Translational Opportunities
Design and Synthesis of Advanced Analogues with Tuned Properties and Enhanced Selectivity
The foundation of advancing 4-(3-Chloropyridin-2-yl)phenol as a therapeutic lead lies in the strategic design and synthesis of novel analogues. The goal is to systematically modify the core structure to enhance potency, improve selectivity for specific biological targets, and optimize pharmacokinetic properties.
Key synthetic strategies will likely continue to employ cross-coupling reactions, such as the Suzuki coupling, which is a powerful method for linking the pyridine (B92270) and phenol (B47542) rings. lanl.gov Structure-activity relationship (SAR) studies are crucial in this context, guiding the iterative process of chemical modification. For instance, SAR exploration around related benzamide (B126) series has led to the identification of potent and selective inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.gov Similarly, studies on arylvinylquinolines have demonstrated how linker length and substituent placement can dramatically influence antiplasmodial activity. nih.gov
Future synthetic campaigns should focus on:
Modification of the Pyridine Ring: Introducing different substituents at positions 4, 5, and 6 to modulate electronic properties and steric interactions.
Alteration of the Phenol Moiety: Replacing the phenol with other functional groups or substituted aromatic rings to explore new binding interactions.
| Modification Strategy | Rationale | Potential Synthetic Methods | Example from Related Scaffolds |
|---|---|---|---|
| Substitution on the pyridine ring | Tune electronics, improve binding affinity and selectivity. | Palladium-catalyzed cross-coupling, nucleophilic aromatic substitution. chemistryviews.org | Chlorostyrylquinolines with varied benzene (B151609) ring substituents showed potent antiplasmodial activity. nih.gov |
| Bioisosteric replacement of the phenol | Improve metabolic stability, alter hydrogen bonding capacity. | Multi-step synthesis involving heterocycle formation. | Replacement of azaindole with pyrrolopyrimidine in kinase inhibitors increased potency. nih.gov |
| Varying the linkage between rings | Optimize geometry for target binding, improve drug-like properties. | Ether synthesis, amide coupling, alkylation reactions. | Inhibitors of the choline transporter favored 3-(piperidin-4-yl)oxy substituents over alkyl ether chains. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process by accelerating the design-test-learn cycle. For the this compound scaffold, these computational tools can be used to build predictive models that correlate chemical structures with biological activities.
Quantitative Structure-Activity Relationship (QSAR) analysis is a well-established computational method that can be enhanced with ML algorithms like artificial neural networks. mdpi.com By training models on datasets of synthesized analogues and their measured activities, researchers can predict the potency of virtual compounds before committing to their synthesis. nih.govmdpi.com These models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to learn the complex relationships governing bioactivity. researcher.life This in silico screening approach can prioritize the most promising candidates, saving significant time and resources. researchgate.netnih.govmdpi.com
| Step | Description | AI/ML Tools and Techniques |
|---|---|---|
| 1. Data Collection | Compile a dataset of this compound analogues with experimentally determined biological activity data. | Cheminformatics databases, internal experimental results. |
| 2. Feature Generation | Calculate molecular descriptors (e.g., physicochemical properties, topological indices, molecular fingerprints) for each compound. | Software like RDKit, PaDEL-Descriptor. |
| 3. Model Training | Use the dataset to train ML models to learn the relationship between the chemical structure and biological activity. | Random Forest, Support Vector Machines, Neural Networks. mdpi.com |
| 4. Virtual Screening | Use the trained model to predict the activity of a large virtual library of unsynthesized analogues. | Predictive modeling to identify candidate hits without physical screening. nih.gov |
| 5. Synthesis & Testing | Synthesize and experimentally test the top-ranking virtual hits to validate the model's predictions. | Iterative refinement of the model with new data. |
Exploration of Novel Biological Targets and Mechanistic Pathways
The versatility of the pyridine and phenol scaffolds suggests that this compound derivatives could interact with a wide range of biological targets. nih.govrsc.org While initial research may focus on known targets for such chemotypes, a significant opportunity lies in the discovery of novel targets and mechanisms of action.
For example, related chloropyrimidine structures have been identified as covalent inhibitors of the kinase MSK1 by reacting with a non-catalytic cysteine. nih.gov The electrophilicity of the 3-chloro-2-arylpyridine core could be exploited to target other proteins through a similar mechanism. nih.gov Furthermore, pyridine derivatives have been shown to exhibit anticancer activity by inducing senescence through p21 activation or by inhibiting tubulin polymerization. rsc.orgnih.gov Exploring targets beyond the traditional enzymes and receptors, such as protein-protein interactions (PPIs), represents another exciting frontier. scripps.edu
| Target Class | Example | Rationale / Therapeutic Area |
|---|---|---|
| Protein Kinases | MSK1, RSK, ERK | Oncology, Inflammation. Related chloropyrimidines act as covalent inhibitors. nih.gov |
| Enzymes | Dihydrofolate Reductase (DHFR) | Infectious Diseases (e.g., Malaria). Pyridine derivatives have shown antimalarial activity via DHFR inhibition. nih.gov |
| Transporters | Choline Transporter (CHT) | Neurological Disorders. Related benzamides are potent CHT inhibitors. nih.gov |
| Cytoskeletal Proteins | Tubulin | Oncology. Some pyridine hybrids inhibit tubulin polymerization. rsc.org |
| Protein-Protein Interactions | p53-MDM2, Bcl-2 family | Oncology. A frontier for small molecule drug discovery. scripps.edu |
Development of High-Throughput Screening Methodologies for Compound Libraries
To efficiently evaluate the large number of analogues generated through synthetic efforts, the development of robust high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid assessment of thousands of compounds against specific biological targets or in cell-based models of disease.
Both biochemical and cell-based assays are applicable.
Biochemical Assays: These assays use purified proteins to directly measure the interaction of a compound with its target (e.g., enzyme inhibition, receptor binding).
Cell-Based Assays: These assays measure the effect of a compound on a cellular process (e.g., cell proliferation, apoptosis, gene expression). They provide a more physiologically relevant context but can be more complex to interpret. rsc.orgnih.gov
For the this compound library, a tiered screening approach would be effective. An initial primary screen of the entire library at a single concentration would identify "hits." These hits would then be subjected to secondary assays to confirm their activity and determine their potency (e.g., IC50 or EC50 values).
Sustainable and Scalable Synthetic Approaches for Industrial Relevance
For any promising compound to be translationally viable, its synthesis must be both scalable and sustainable. Traditional batch synthesis methods often used in early-stage discovery can be inefficient and generate significant waste. Modern synthetic methodologies, often referred to as "green chemistry," aim to address these challenges. nih.govnih.gov
Flow chemistry, where reagents are continuously pumped through a reactor, offers numerous advantages over batch processing, including improved safety, better heat and mass transfer, and higher reproducibility. uc.pt This technology is particularly well-suited for scaling up the production of pharmaceutical intermediates and active ingredients. acs.org Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields for certain transformations, including the synthesis of pyridines. nih.govresearchgate.net Researchers have demonstrated that combining these approaches can lead to highly efficient, one-step syntheses of complex heterocyclic compounds. nih.gov The development of such processes for this compound and its derivatives will be critical for their eventual commercialization. vcu.edu
| Parameter | Traditional Batch Synthesis | Flow Chemistry |
|---|---|---|
| Scalability | Difficult; requires larger reactors, potential for thermal runaway. | Easier; scale-up by running longer or using parallel reactors. uc.pt |
| Safety | Higher risk due to large volumes of reagents and exotherms. | Inherently safer due to small reaction volumes and superior heat control. |
| Efficiency & Yield | Can be lower due to mass transfer limitations and side reactions. | Often higher yields and purity due to precise control over reaction parameters. vcu.edu |
| Sustainability | Can generate significant solvent and reagent waste. | Reduced waste, potential for solvent recycling and integration of in-line purification. |
Advanced Characterization Techniques and In Situ Studies for Reaction Monitoring
A deep understanding of the synthetic process is crucial for optimization and control. Process Analytical Technology (PAT) is a framework advocated by regulatory agencies to ensure pharmaceutical quality is built into the manufacturing process from the start. wikipedia.orgeuropeanpharmaceuticalreview.comlongdom.orgnih.gov PAT relies on real-time monitoring of critical process parameters to maintain consistency and quality. mt.com
In situ monitoring techniques are central to PAT. These methods analyze the reaction mixture as it is happening, without the need to withdraw samples. mt.com
Spectroscopic Methods: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products in real-time. spectroscopyonline.com
Mass Spectrometry: Specialized mass spectrometry setups can provide continuous feedback on reaction progress and help identify transient intermediates. acs.org
By implementing these advanced analytical tools, chemists can gain detailed mechanistic and kinetic insights into the synthesis of this compound analogues. ista.ac.atresearcher.life This data-rich approach allows for rapid process optimization, ensuring the final product is of high quality and purity.
Q & A
Q. What are the most reliable synthetic routes for 4-(3-Chloropyridin-2-yl)phenol, and how do reaction conditions influence yield?
The synthesis of this compound can be optimized using halogen-substituted pyridine intermediates. Key steps include:
- Halogenation : Introducing chlorine at the pyridine ring via electrophilic substitution under controlled temperature (40–60°C) to avoid side reactions .
- Coupling reactions : Suzuki-Miyaura cross-coupling between 3-chloropyridine derivatives and phenol-containing boronic acids, using Pd catalysts (e.g., Pd(PPh₃)₄) and inert solvents (e.g., THF) .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the product (typical yields: 50–70%) .
Critical parameters : Solvent polarity, catalyst loading, and reaction time significantly affect yield. For example, prolonged heating (>12 hr) may degrade the phenol moiety .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the aromatic proton environment and chlorine substitution patterns. For instance, the chloro-pyridine proton resonates at δ 8.2–8.5 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 235.05 for C₁₁H₈ClNO) .
- IR spectroscopy : Detects phenolic O-H stretching (~3200 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding between phenol and pyridine groups) .
Q. What are the primary biological targets of this compound in pharmacological studies?
This compound interacts with:
- Enzymes : Cytochrome P450 isoforms (e.g., CYP3A4) due to its electron-deficient pyridine ring, modulating metabolic pathways .
- Receptors : Serotonin (5-HT) receptors, where the phenol group mimics endogenous ligands .
- Antimicrobial targets : Bacterial dihydrofolate reductase (DHFR), with IC₅₀ values comparable to trimethoprim analogs .
Advanced Research Questions
Q. How can contradictory data on the compound’s bioactivity be resolved (e.g., conflicting IC₅₀ values)?
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) .
- Dose-response validation : Repeat experiments with ≥3 biological replicates and statistical analysis (e.g., ANOVA with p < 0.05) .
- Orthogonal assays : Confirm enzyme inhibition via fluorescence-based and radiometric methods .
Q. What computational methods are effective for predicting the compound’s binding modes?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like 5-HT receptors. Key residues (e.g., Asp155 in 5-HT₂A) form hydrogen bonds with the phenol group .
- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Correlate substituent effects (e.g., chlorine position) with logP and IC₅₀ values .
Q. How does structural modification (e.g., halogen substitution) alter the compound’s activity?
- Chlorine vs. fluorine : Chlorine enhances lipophilicity (logP +0.5), improving membrane permeability, while fluorine increases metabolic stability via reduced CYP450 oxidation .
- Phenol substituents : Methylation of the phenolic -OH reduces antibacterial activity (e.g., MIC increases from 2 µg/mL to >10 µg/mL) .
Q. What strategies optimize the compound’s stability in aqueous solutions?
- pH control : Stable at pH 5–6 (phenol remains protonated; degradation <5% over 24 hr). Avoid alkaline conditions (pH >8) due to deprotonation and oxidation .
- Lyophilization : Formulate with trehalose or mannitol as cryoprotectants for long-term storage (-80°C) .
- Light protection : Amber vials prevent photodegradation of the aromatic system .
Methodological Challenges
Q. How to address low solubility in pharmacokinetic studies?
- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays .
- Nanoformulations : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .
Q. What safety precautions are critical during synthesis?
- Ventilation : Handle chlorinated intermediates in fume hoods to avoid inhalation .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
